QX 314 Bromide-d5 is a derivative of QX 314, which is a membrane-impermeable quaternary ammonium compound derived from lidocaine. It is primarily recognized for its role as a local anesthetic and its utility in neuroscience research, particularly in the study of voltage-gated sodium channels. The deuterated form, QX 314 Bromide-d5, features five deuterium atoms substituted for hydrogen, enhancing its stability and potentially altering its pharmacokinetic properties.
QX 314 Bromide-d5 is synthesized from lidocaine through a series of chemical modifications. It belongs to the class of sodium channel blockers and is classified under local anesthetics. Its unique structure allows it to inhibit action potentials in neurons without penetrating cell membranes, making it useful for intracellular applications.
The synthesis of QX 314 Bromide-d5 involves the following key steps:
The synthesis process typically requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be employed to isolate and purify the final product.
The molecular formula for QX 314 Bromide-d5 is . The structure includes:
The molecular weight of QX 314 Bromide-d5 is approximately 343.31 g/mol. The presence of deuterium alters certain physical properties compared to its non-deuterated counterpart.
QX 314 Bromide-d5 can participate in various chemical reactions typical for quaternary ammonium compounds:
The stability of QX 314 Bromide-d5 in aqueous solutions makes it suitable for biological applications where prolonged activity is required.
QX 314 Bromide-d5 functions primarily as a sodium channel blocker. Its mechanism involves:
Studies indicate that QX 314 Bromide-d5 exhibits use-dependent inhibition, meaning that its blocking effect increases with higher frequencies of neuronal firing.
QX 314 Bromide-d5 has several notable applications in scientific research:
QX 314 Bromide-d5 (N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium-d5 bromide) is a deuterated analogue of the sodium channel blocker QX 314 bromide. Its molecular formula is C₁₆H₂₂D₅N₂O⁺·Br⁻, with a molecular weight of 348.34 g/mol [2] [5]. Deuterium atoms are incorporated at five positions within the triethylammonium group, specifically replacing hydrogen atoms in the ethyl substituents (-CD₂-CD₃). This isotopic labeling preserves the core structure—a quaternary ammonium linked to a 2,6-dimethylanilide moiety via a carbonylmethyl spacer—while altering bond vibrational frequencies and molecular mass [2] [10].
Key Structural Features:
Table 1: Spectroscopic Signatures of QX 314 Bromide-d5
Technique | Non-Deuterated Signal | Deuterated Signal |
---|---|---|
¹H NMR | Triplet, δ 1.25 (9H, -CH₃) | Signal disappearance |
IR Spectroscopy | ~2,970 cm⁻¹ (C-H stretch) | ~2,180 cm⁻¹ (C-D stretch) |
Mass Spectrometry | m/z 343 [M]⁺ | m/z 348 [M]⁺ |
The deuterated and non-deuterated forms share identical pharmacological targets but exhibit nuanced differences in physicochemical behavior:
Table 2: Comparative Properties of QX 314 Bromide and QX 314 Bromide-d5
Property | QX 314 Bromide | QX 314 Bromide-d5 |
---|---|---|
Molecular Weight | 343.31 g/mol | 348.34 g/mol |
CAS Number | 24003-58-5 | Not assigned (unlabeled: 24003-58-5) [2] |
Hydrogen Bond Donors | 1 | 1 (deuterium not donor) |
Isotopic Purity | N/A | >98 atom % D |
CAS No.: 112484-85-2
CAS No.: 10606-14-1